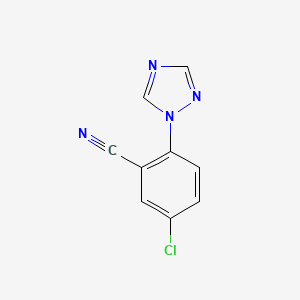

5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile

概要

説明

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C₉H₅ClN₄ and a molecular weight of 204.62 g/mol . It is characterized by the presence of a chloro-substituted benzene ring and a triazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves the reaction of 5-chloro-2-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid to form the triazole ring . The reaction conditions typically include heating the mixture to reflux for several hours to ensure complete cyclization.

Another method involves the reaction of 5-chloro-2-bromobenzonitrile with sodium azide, followed by cyclization with copper(I) iodide as a catalyst . This method also requires heating to reflux and careful control of reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control to ensure consistent product quality . Purification of the final product is achieved through recrystallization or column chromatography.

化学反応の分析

Types of Reactions

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The triazole ring can be oxidized to form triazole N-oxides using oxidizing agents like hydrogen peroxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate.

Oxidation Reactions: Conducted in aqueous or organic solvents with hydrogen peroxide or other oxidizing agents.

Reduction Reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) with lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of substituted benzonitriles with various functional groups.

Oxidation Reactions: Formation of triazole N-oxides.

Reduction Reactions: Formation of amines from the nitrile group.

科学的研究の応用

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile has several scientific research applications:

作用機序

The mechanism of action of 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes . Additionally, the chloro and nitrile groups can enhance the compound’s binding affinity to specific molecular targets .

類似化合物との比較

Similar Compounds

5-Chloro-2-(1H-1,2,3-triazol-1-yl)benzonitrile: Similar structure but with a different triazole ring, leading to different chemical properties and reactivity.

5-Chloro-2-(1H-1,2,4-triazol-3-yl)benzonitrile: Another isomer with the triazole ring attached at a different position, affecting its biological activity.

5-Chloro-2-(1H-1,2,4-triazol-4-yl)benzonitrile: Similar compound with the triazole ring attached at the fourth position, resulting in unique chemical and biological properties.

Uniqueness

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs . The presence of the chloro and nitrile groups, along with the triazole ring, makes it a versatile intermediate in various synthetic and industrial applications .

生物活性

5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile (CAS No. 449758-31-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

- Molecular Formula : C₉H₅ClN₄

- Molecular Weight : 204.62 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its triazole ring structure, which facilitates interactions with various biological targets. It is believed to inhibit specific enzymes and receptors by forming hydrogen bonds and coordinating with metal ions. This mechanism is crucial for its potential applications as an antimicrobial and antifungal agent.

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values obtained ranged from 3.9 to 31.5 µg/ml against these pathogens .

Cytotoxic Activity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects against human cancer cell lines. In vitro studies have demonstrated that it possesses tumor growth inhibitory properties. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | [Data Not Available] |

| Methyl 8-chloro-2-(4-chlorophenylamino)-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine | A549 | Comparable to Cisplatin |

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Similar Compounds

The biological activity of this compound can be compared to other triazole derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Chloro-2-(1H-1,2,3-triazol-1-YL)benzonitrile | Isomer | Different reactivity and properties |

| 5-Chloro-2-(1H-1,2,4-triazol-3-YL)benzonitrile | Isomer | Unique biological activity profile |

These comparisons highlight how structural variations can influence the compound's reactivity and biological efficacy .

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Reaction of 5-chloro-2-nitrobenzonitrile with hydrazine hydrate , followed by cyclization with formic acid.

- Reaction of 5-chloro-2-bromobenzonitrile with sodium azide , catalyzed by copper(I) iodide.

These synthetic routes allow for the production of the compound in a laboratory setting and have implications for industrial applications as well .

Case Studies

A notable study involved the evaluation of various triazole derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant pro-apoptotic activity in cancer cell lines such as A549 and HCT116. The mechanism involved the induction of late apoptosis or necrosis in these cells .

特性

IUPAC Name |

5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCFCJUEHJISMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619080 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-31-0 | |

| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。